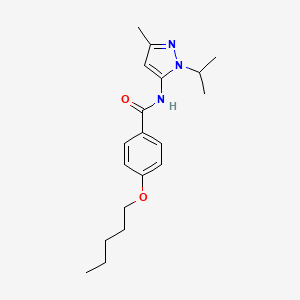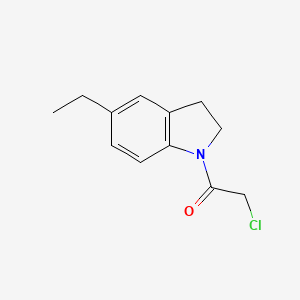![molecular formula C25H22ClNO5S B2542294 5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 1358400-89-1](/img/structure/B2542294.png)
5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 2-methoxybenzylamine, and 4-methylbenzenesulfonyl chloride. The key steps may involve:
Condensation Reaction: Combining 4-chlorobenzaldehyde with 2-methoxybenzylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidinone core.
Sulfonylation: Introduction of the 4-methylbenzenesulfonyl group under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the pyrrolidinone core can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may be studied for its potential bioactivity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
The compound could be explored for its therapeutic potential in treating various diseases, depending on its bioactivity profile.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Lacks the sulfonyl group.
5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one: Has a methyl group instead of the sulfonyl group.
Uniqueness
The presence of the 4-methylbenzenesulfonyl group in 5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one may confer unique chemical properties, such as increased solubility or altered reactivity, making it distinct from similar compounds.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5S/c1-16-7-13-20(14-8-16)33(30,31)24-22(17-9-11-19(26)12-10-17)27(25(29)23(24)28)15-18-5-3-4-6-21(18)32-2/h3-14,22,28H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWSVGVMPZLEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2542212.png)

![2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2542215.png)
![(E)-4-(Dimethylamino)-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]but-2-enamide](/img/structure/B2542216.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride](/img/structure/B2542218.png)
![[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2542219.png)
![4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2542220.png)
![2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol](/img/structure/B2542221.png)



![N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine](/img/structure/B2542229.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2542234.png)
